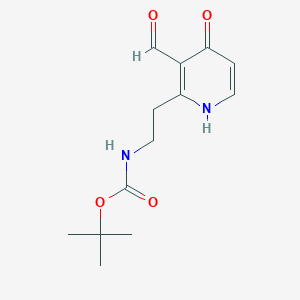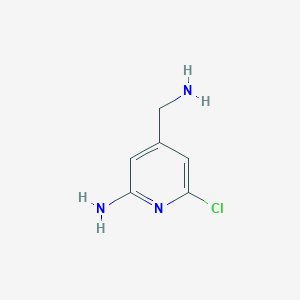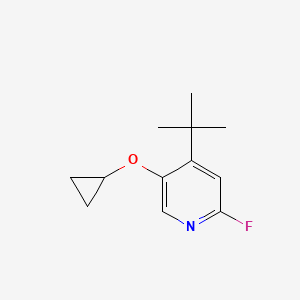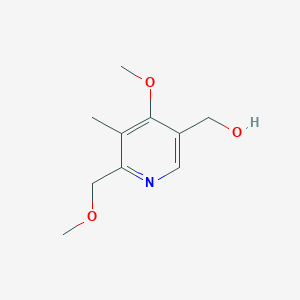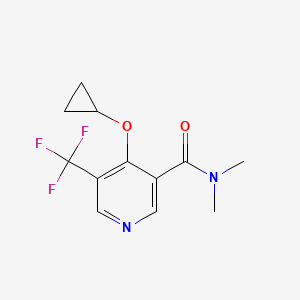
4-Cyano-6-formylpyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-6-formylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClN2O3S and a molecular weight of 230.63 g/mol . This compound is characterized by the presence of a cyano group, a formyl group, and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 4-Cyano-6-formylpyridine-2-sulfonyl chloride typically involves the chlorination of the corresponding pyridine derivative. One method involves the oxidative chlorination of 3-cyanopyridine-2(1H)-thiones . The reaction conditions for this process include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Análisis De Reacciones Químicas
4-Cyano-6-formylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines to form sulfonamides.
Oxidation and Reduction Reactions: The cyano and formyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: This compound can be used in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Aplicaciones Científicas De Investigación
4-Cyano-6-formylpyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through chemical conjugation techniques.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Cyano-6-formylpyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. The cyano and formyl groups can also participate in various chemical transformations, contributing to the compound’s versatility in chemical synthesis.
Comparación Con Compuestos Similares
Similar compounds to 4-Cyano-6-formylpyridine-2-sulfonyl chloride include other pyridine derivatives with cyano, formyl, and sulfonyl chloride groups. Examples include:
Compared to these compounds, this compound is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications in chemical synthesis.
Propiedades
Fórmula molecular |
C7H3ClN2O3S |
|---|---|
Peso molecular |
230.63 g/mol |
Nombre IUPAC |
4-cyano-6-formylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H3ClN2O3S/c8-14(12,13)7-2-5(3-9)1-6(4-11)10-7/h1-2,4H |
Clave InChI |
RNAREHVNKLUYDO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C=O)S(=O)(=O)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


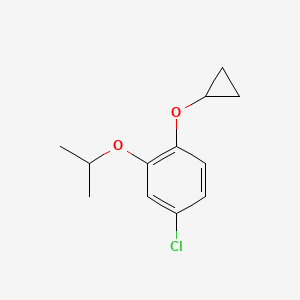
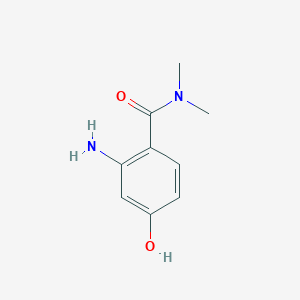
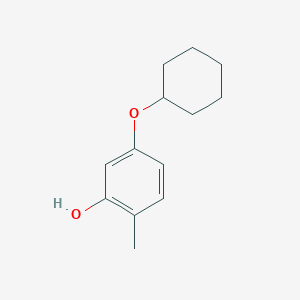
![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)


